molecular formula C10H7Cl2NO3S B1463270 2-Chloro-6-methoxyquinoline-7-sulfonyl chloride CAS No. 1193388-55-4

2-Chloro-6-methoxyquinoline-7-sulfonyl chloride

Cat. No. B1463270
CAS RN: 1193388-55-4
M. Wt: 292.14 g/mol
InChI Key: UIIVYMOPZHLHJH-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C10H7Cl2NO3S and a molecular weight of 292.14 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-methoxyquinoline-7-sulfonyl chloride is 1S/C10H7Cl2NO3S/c1-16-8-4-6-2-3-10 (11)13-7 (6)5-9 (8)17 (12,14)15/h2-5H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Chloro-6-methoxyquinoline-7-sulfonyl chloride is a powder . It has a molecular weight of 292.14 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a reagent in the identification and quantification of proteins and their modifications, aiding in the understanding of cellular processes .

Drug Discovery

The quinoline scaffold is a common feature in medicinal chemistry. 2-Chloro-6-methoxyquinoline-7-sulfonyl chloride can be used to synthesize derivatives that may act as pharmacophores, the parts of molecules responsible for biological action, in drug discovery .

Organic Synthesis

As a sulfonyl chloride, this compound is valuable in organic synthesis. It can act as an electrophile in substitution reactions, allowing for the construction of complex organic molecules with potential applications in various chemical industries .

Material Science

In material science, this compound could be used to modify surfaces or create new polymers with specific properties, such as increased strength or chemical resistance .

Agricultural Chemistry

2-Chloro-6-methoxyquinoline-7-sulfonyl chloride might be used in the synthesis of compounds with potential applications in agriculture, such as pesticides or herbicides .

Biochemistry Research

In biochemistry, it can be used to study enzyme reactions or to synthesize molecules that mimic the active sites of enzymes, providing insights into enzyme mechanisms .

Analytical Chemistry

This compound can be used as a derivatization agent in analytical chemistry to enhance the detection of substances via spectroscopy or chromatography .

Environmental Science

It may also find applications in environmental science, for instance, in the synthesis of chemicals that can degrade pollutants or in the development of sensors for environmental monitoring .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-chloro-6-methoxyquinoline-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3S/c1-16-8-4-6-2-3-10(11)13-7(6)5-9(8)17(12,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIVYMOPZHLHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=N2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1193388-55-4
Record name 2-chloro-6-methoxyquinoline-7-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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